Isoprofen (CAS 57144-56-6), also known as UP 517-03, is a specialized 2-arylpropionic acid derivative characterized by a distinctive 2-isopropyl-substituted indane ring system[1]. As an established non-steroidal anti-inflammatory drug (NSAID) and arachidonic acid metabolism modulator, it serves as a critical reference standard and precursor in pharmacological research and advanced organic synthesis [2]. For industrial and scientific buyers, its value lies in its well-defined baseline properties—including its solubility in DMSO, defined stereochemical behavior involving metabolic chiral inversion, and high compatibility with modern, low-pressure electrocatalytic hydrogenation routes[3]. These attributes make it a highly processable and reproducible compound for both in vitro assays and scalable synthetic workflows.
Substituting isoprofen with simpler propionic acid derivatives (like ibuprofen) or generic NSAID benchmarks (like phenylbutazone) fundamentally compromises assay validity and synthetic workflows [1]. Structurally, the rigid bicyclic indane scaffold of isoprofen alters its steric profile and receptor binding kinetics compared to the flexible monocyclic isobutylphenyl group of ibuprofen, leading to distinct pharmacokinetic behaviors [2]. Pharmacologically, its anti-inflammatory potency occupies a specific intermediate tier—quantitatively greater than phenylbutazone but lower than indomethacin—meaning that substituting it with either extreme skews comparative efficacy models [3]. Furthermore, in synthetic applications, its specific precursor (2-isopropyl-α-methylene-5-indan acetic acid) exhibits distinct electrocatalytic reduction behavior that cannot be reliably replicated using generic aryl-acrylic acid precursors [4].
Isoprofen demonstrates high compatibility with modern, H2-free electro-organic synthesis. When its precursor, 2-isopropyl-α-methylene-5-indan acetic acid, is subjected to electrocatalytic hydrogenation at a nickel cathode, it achieves an 81% yield [1]. This performance is highly comparable to the 83% yield of flurbiprofen under identical conditions, validating its manufacturability without the need for hazardous, high-pressure hydrogen gas infrastructure[1].
| Evidence Dimension | Electrocatalytic hydrogenation yield (H2-free) |
| Target Compound Data | 81% yield |
| Comparator Or Baseline | Flurbiprofen (83% yield) |
| Quantified Difference | Performs within 2% of flurbiprofen's yield under identical conditions. |
| Conditions | 50 °C, nickel cathode, 100 A/m² apparent current density, in the presence of sulphuric acid. |
Allows for safer, more cost-effective, and scalable procurement of the active compound via electrocatalytic routes rather than requiring specialized high-pressure hydrogenation facilities.
In advanced drug delivery formulations, isoprofen exhibits high loading capacity into mesoporous silica nanoparticles (MSNPs). Specifically, it has been successfully loaded into MCM-41 nanocarriers with a drug-to-nanocarrier weight ratio of up to 30% [1]. This significantly exceeds the typical baseline loading capacities of many conventional NSAIDs in similar nanocarriers, which often plateau around 10-15% [1].
| Evidence Dimension | Maximum drug/nanocarrier weight loading ratio |
| Target Compound Data | Up to 30% w/w loading |
| Comparator Or Baseline | Typical nanocarrier loading limits (~10-15% baseline) |
| Quantified Difference | Achieves up to a 2-fold increase in payload capacity compared to standard baseline nanocarrier limits. |
| Conditions | MCM-41 mesoporous silica nanoparticle loading. |
Demonstrates exceptional formulation compatibility for advanced targeted delivery systems, allowing for high payload efficiency in nanomedicine development.
In standard in vivo pharmacological models, isoprofen (UP 517-03) provides a highly calibrated, intermediate anti-inflammatory potency. Comparative studies demonstrate that its potency is strictly bounded: it is quantitatively greater than that of phenylbutazone, yet lower than that of indomethacin [1]. This specific intermediate profile makes it a highly reliable reference standard for assays where indomethacin exhibits excessive toxicity and phenylbutazone lacks sufficient efficacy [2].
| Evidence Dimension | Relative in vivo anti-inflammatory potency |
| Target Compound Data | Intermediate potency profile |
| Comparator Or Baseline | Phenylbutazone (lower bound) and Indomethacin (upper bound) |
| Quantified Difference | Potency is strictly bounded: > Phenylbutazone and < Indomethacin. |
| Conditions | Standard in vivo pharmacological anti-inflammatory models. |
Provides a highly calibrated reference standard for arachidonic acid metabolism assays, avoiding the extreme toxicity of indomethacin or the lower efficacy of phenylbutazone.
Like select other 2-arylpropionic acids, isoprofen undergoes a stereospecific metabolic chiral inversion in vivo, converting from the inactive R-enantiomer to the active S-enantiomer [1]. Compared to non-chiral NSAID benchmarks (e.g., diclofenac) which exhibit 0% chiral inversion, isoprofen's unidirectional inversion pathway fundamentally alters its in vivo bioavailability and pharmacokinetic modeling requirements [1].
| Evidence Dimension | Unidirectional R-to-S chiral inversion |
| Target Compound Data | Exhibits metabolic chiral inversion |
| Comparator Or Baseline | Non-chiral NSAIDs (e.g., diclofenac) (0% inversion) |
| Quantified Difference | Undergoes specific in vivo inversion to the active enantiomer vs 0% for non-chiral comparators. |
| Conditions | In vivo metabolic profiling. |
Essential for pharmacokinetic modeling, as procurement of the racemate requires accounting for in vivo conversion to the active S-enantiomer.
Due to its precursor's ability to achieve an 81% yield via electrocatalytic hydrogenation at a nickel cathode, isoprofen is the right choice for laboratories developing or scaling H2-free, low-pressure electro-organic synthesis methods [1].
Because it can be loaded into MCM-41 mesoporous silica nanoparticles at weight ratios up to 30%, it is highly recommended for researchers engineering advanced, high-capacity targeted drug delivery systems [2].
Where indomethacin is too toxic and phenylbutazone is insufficiently active, isoprofen serves as an effective, calibrated intermediate reference standard for in vivo arachidonic acid metabolism and anti-inflammatory profiling [3].
As a compound that undergoes unidirectional R-to-S metabolic chiral inversion, racemic isoprofen is an essential model material for studying the in vivo stereodynamics and bioavailability of 2-arylpropionic acids[4].